molecular formula C14H16BrNO B11300946 N-{[5-(4-bromophenyl)furan-2-yl]methyl}propan-2-amine

N-{[5-(4-bromophenyl)furan-2-yl]methyl}propan-2-amine

Cat. No.: B11300946
M. Wt: 294.19 g/mol
InChI Key: YTLHGBZQSLMGTO-UHFFFAOYSA-N
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Description

N-propan-2-yl-N-prop-2-enylpropan-2-amine , is a compound with the following chemical structure:

C17H21BrNO\text{C}_{17}\text{H}_{21}\text{BrNO} C17​H21​BrNO

This compound features a furan ring, a bromophenyl group, and an amine functional group. Let’s explore its synthesis, reactions, applications, and more.

Preparation Methods

Synthetic Routes: Several synthetic routes lead to the formation of N-{[5-(4-bromophenyl)furan-2-yl]methyl}propan-2-amine. One common approach involves Suzuki–Miyaura cross-coupling, which joins organoboron reagents with aryl halides. In this case, an aryl bromide (4-bromophenyl) reacts with a furan boronate ester, yielding the desired compound. The reaction is catalyzed by palladium complexes and typically occurs under mild conditions .

Industrial Production: While industrial-scale production methods may vary, the Suzuki–Miyaura coupling remains a key strategy for synthesizing this compound. Optimization of reaction conditions, choice of reagents, and scalability are essential considerations.

Chemical Reactions Analysis

Reactivity: N-{[5-(4-bromophenyl)furan-2-yl]methyl}propan-2-amine can participate in various chemical reactions:

    Oxidation: It may undergo oxidation reactions, potentially leading to the formation of new functional groups.

    Reduction: Reduction processes can modify the amine or other functional groups.

    Substitution: Substitution reactions may occur at the bromophenyl or furan positions.

Common Reagents and Conditions:

    Suzuki–Miyaura Coupling: As mentioned earlier, this cross-coupling reaction involves palladium catalysts, boron reagents, and aryl halides.

    Hydrogenation: For reduction, hydrogen gas and a suitable catalyst (e.g., palladium on carbon) are commonly employed.

Major Products: The primary product of the Suzuki–Miyaura coupling is this compound itself. By controlling reaction conditions, regioselectivity, and stoichiometry, chemists can optimize the yield.

Scientific Research Applications

Chemistry:

    Building Blocks: This compound serves as a versatile building block for designing more complex molecules.

    Functional Materials: Its unique structure makes it valuable for creating functional materials (e.g., polymers, liquid crystals).

Biology and Medicine:

    Drug Discovery: Researchers explore its potential as a scaffold for drug development.

    Biological Activity: Investigating its effects on biological targets (e.g., receptors, enzymes) is crucial.

Industry:

    Fine Chemicals: Industries use it in the synthesis of fine chemicals and pharmaceutical intermediates.

Mechanism of Action

The precise mechanism by which N-{[5-(4-bromophenyl)furan-2-yl]methyl}propan-2-amine exerts its effects depends on its specific interactions with molecular targets. Further studies are needed to elucidate these mechanisms fully.

Comparison with Similar Compounds

While N-{[5-(4-bromophenyl)furan-2-yl]methyl}propan-2-amine is unique due to its furan-bromophenyl combination, similar compounds include other furan derivatives, arylamines, and organoboron compounds.

Properties

Molecular Formula

C14H16BrNO

Molecular Weight

294.19 g/mol

IUPAC Name

N-[[5-(4-bromophenyl)furan-2-yl]methyl]propan-2-amine

InChI

InChI=1S/C14H16BrNO/c1-10(2)16-9-13-7-8-14(17-13)11-3-5-12(15)6-4-11/h3-8,10,16H,9H2,1-2H3

InChI Key

YTLHGBZQSLMGTO-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC1=CC=C(O1)C2=CC=C(C=C2)Br

Origin of Product

United States

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